1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Overview
Description
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE typically involves multiple steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Coupling Reaction: The furan-2-ylmethylamine is then coupled with the nitrated phenyl ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Piperazine Derivative: The final step involves the reaction of the coupled product with piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine Derivatives: These compounds share the furan ring and amine group but differ in other substituents.
Nitrophenyl Piperazine Derivatives: These compounds have the nitrophenyl and piperazine moieties but may lack the furan ring.
Uniqueness
1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]PROPAN-1-ONE is unique due to the combination of the furan ring, nitrophenyl group, and piperazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-2-18(23)21-9-7-20(8-10-21)14-5-6-17(22(24)25)16(12-14)19-13-15-4-3-11-26-15/h3-6,11-12,19H,2,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWEGQGQKMRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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